molecular formula C21H25N3O5S B11176753 4-Isobutyrylamino-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide

4-Isobutyrylamino-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide

Cat. No.: B11176753
M. Wt: 431.5 g/mol
InChI Key: SFXNBPVQITYHNX-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and an amido linkage. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 4-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the morpholine-4-sulfonyl group and the 2-methylpropanamido group. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amido and sulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE include other benzamide derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

    4-(2-Bromophenylsulfonyl)morpholine: Similar in structure but contains a bromine atom instead of the 2-methylpropanamido group.

    4-[(2-methylpropanamido)sulfonyl]phenylboronic acid: Contains a boronic acid group, which imparts different chemical properties. The uniqueness of 4-(2-METHYLPROPANAMIDO)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

4-(2-methylpropanoylamino)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C21H25N3O5S/c1-15(2)20(25)22-17-5-3-16(4-6-17)21(26)23-18-7-9-19(10-8-18)30(27,28)24-11-13-29-14-12-24/h3-10,15H,11-14H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

SFXNBPVQITYHNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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